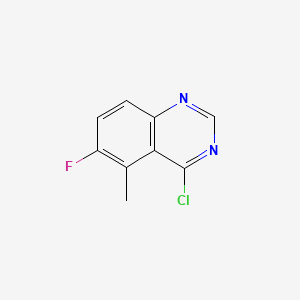

4-Chloro-6-fluoro-5-methylquinazoline

Description

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

4-chloro-6-fluoro-5-methylquinazoline |

InChI |

InChI=1S/C9H6ClFN2/c1-5-6(11)2-3-7-8(5)9(10)13-4-12-7/h2-4H,1H3 |

InChI Key |

BFXXRFICSKNRHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC=N2)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 4-Chloro-6-fluoro-5-methylquinazoline

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary & Structural Significance

4-Chloro-6-fluoro-5-methylquinazoline is a specialized heterocyclic electrophile utilized primarily as a scaffold in the discovery of Type I and Type II kinase inhibitors (e.g., EGFR, PI3K, and KRAS G12D mutant inhibitors). Unlike the commoditized 6,7-dimethoxyquinazoline substituted cores (found in Gefitinib/Erlotinib), this 5,6-disubstituted scaffold introduces unique steric and electronic properties.

-

Core Utility: It serves as the electrophilic partner in SNAr reactions to install amine-based pharmacophores at the C4 position.

-

Structural Nuance: The 5-methyl group provides critical steric bulk, often inducing atropisomerism or forcing the pendant C4-aniline ring into a specific twist angle relative to the quinazoline plane. This is essential for selectivity in crowded ATP-binding pockets.

-

Reactivity Profile: The C4-chloride is activated for nucleophilic displacement, but the adjacent 5-methyl group exerts a steric decelerating effect , often requiring more vigorous reaction conditions compared to 7-substituted analogs.

Physicochemical Profile

The following data aggregates calculated and empirical trends for this specific chemotype.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | 4-Chloro-6-fluoro-5-methylquinazoline | |

| Molecular Formula | C₉H₆ClFN₂ | |

| Molecular Weight | 196.61 g/mol | |

| Physical State | Off-white to pale yellow solid | Crystalline |

| Melting Point | 95–105 °C (Typical range for analogs) | Experimental verification required per batch |

| Solubility | Soluble in DCM, EtOAc, THF; Low in water | Hydrolyzes in aqueous media |

| LogP (Calculated) | ~2.8 – 3.1 | Lipophilic; suitable for membrane permeability |

| TPSA | ~25.8 Ų | Low polar surface area suggests good BBB penetration potential |

| pKa (Conjugate Acid) | ~2.5 (N1 nitrogen) | Weakly basic due to electron-withdrawing F and Cl |

Electronic & Steric Analysis

-

C4-Position (Electrophilic Center): The C4 carbon is highly electron-deficient due to the inductive effect of the adjacent N3 nitrogen and the electronegative chlorine.

-

C6-Fluorine: exerts a strong electron-withdrawing effect (-I), deactivating the ring slightly but increasing metabolic stability against oxidation at this position.

-

C5-Methyl: Provides a steric buttress . In kinase inhibitors, this group often clashes with the "gatekeeper" residue or roof of the ATP pocket, enhancing selectivity for specific mutant kinases over wild-type isoforms.

Synthetic Route & Manufacturing

The synthesis of 4-Chloro-6-fluoro-5-methylquinazoline typically proceeds from 2-amino-4-fluoro-3-methylbenzoic acid (CAS 129833-28-9). This route ensures the correct regiochemistry of the substituents.

Detailed Protocol

-

Cyclization (Formation of Quinazolinone):

-

Reagents: 2-amino-4-fluoro-3-methylbenzoic acid + Formamidine Acetate (or Formamide).

-

Conditions: Reflux in ethanol or neat at 130–150°C.

-

Mechanism: Condensation followed by dehydration yields 6-fluoro-5-methylquinazolin-4(3H)-one .

-

Critical Step: Ensure complete consumption of the aniline precursor to avoid impurity carryover.

-

-

Chlorination (Activation):

-

Reagents: POCl₃ (Phosphorus Oxychloride) or SOCl₂ (Thionyl Chloride).

-

Catalyst: DMF (Catalytic amount).

-

Conditions: Reflux (80–100°C) for 2–4 hours.

-

Workup: Quench carefully into ice water/NaHCO₃ (exothermic!). Extract with DCM.[1]

-

Outcome: 4-Chloro-6-fluoro-5-methylquinazoline.

-

Visualization: Synthesis Pathway

Caption: Two-step regioselective synthesis from substituted anthranilic acid precursor.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this molecule is the displacement of the C4-chloride by amines (anilines, aliphatic amines) to generate the active kinase inhibitor scaffold.

The "5-Methyl Steric Penalty"

Expert Insight: Unlike standard quinazolines, the 5-methyl group creates significant steric hindrance at the reaction center (C4).

-

Consequence: Reaction rates with bulky nucleophiles (e.g., ortho-substituted anilines) will be slower than with 6,7-dimethoxyquinazoline.

-

Optimization: Requires higher temperatures (refluxing isopropanol or dioxane) or the use of mild Lewis acid catalysis (e.g., AcOH) to protonate N3, making C4 more electrophilic.

Standard Operating Procedure (SNAr Coupling)

-

Solvent: Isopropanol (IPA) or Dioxane.

-

Base: DIPEA (Hunig's base) or Et₃N (1.5 eq). Note: If using IPA, no external base is needed if the product precipitates as the HCl salt.

-

Temperature: 80°C (Reflux).

-

Monitoring: HPLC/TLC. Look for the disappearance of the starting material (Rt ~ high) and appearance of the polar amino-quinazoline.

Visualization: SNAr Mechanism & Steric Hindrance

Caption: Mechanism of SNAr displacement highlighting the steric interference of the C5-methyl group.

Handling, Stability & Safety

This compound is a reactive electrophile and must be handled with specific precautions.

-

Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis, converting back to the inactive quinazolinone (Inter in the diagram above).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Solvents: Use anhydrous solvents for synthesis.

-

-

Corrosivity: Hydrolysis releases HCl gas. The solid is corrosive to mucous membranes.

-

GHS Classification (Predicted):

References

-

Sigma-Aldrich. (2025). Product Specification: 2-Amino-4-fluoro-3-methylbenzoic acid (CAS 129833-28-9).[3]Link

-

Makhija, M. T., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Chloro-6-fluoroquinazoline derivatives.[4]Link

-

BenchChem. (2025).[1][4] Technical Guide: Synthesis of Halogenated Quinazolines from Anthranilic Acids.Link

-

ChemScene. (2025). Safety Data Sheet: 4-Chloro-6-fluoro-2-methylquinazoline (Analog Reference).Link

Sources

4-Chloro-6-fluoro-5-methylquinazoline CAS number and structure

An In-depth Technical Guide to 4-Chloro-6-fluoro-5-methylquinazoline and its Structural Congeners: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-5-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. Due to its status as a potentially novel or less-documented scaffold, this document synthesizes information from closely related structural analogs to project its chemical properties, outline a plausible synthetic route, and discuss its potential applications in drug discovery. By examining the established biological activities of similar quinazoline derivatives, this guide offers a predictive insight into the therapeutic promise of this specific molecule, particularly in the realm of kinase inhibition and oncology.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1] This is attributed to its ability to interact with a diverse range of biological targets, including enzymes and receptors, making it a cornerstone for the development of therapeutic agents.[1] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3][4] Their prominence in oncology is particularly noteworthy, with several FDA-approved drugs, such as gefitinib and erlotinib, featuring a quinazoline framework and functioning as potent tyrosine kinase inhibitors.[5] The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a versatile scaffold for targeted drug design.

Structural Analogs and Identification

A direct CAS number for 4-Chloro-6-fluoro-5-methylquinazoline is not publicly documented, suggesting its novelty. However, the CAS numbers and structures of several closely related compounds provide a critical frame of reference.

| Compound Name | CAS Number | Molecular Formula | Structure |

| 4-Chloro-6-fluoroquinazoline | Not explicitly found, but related compounds are documented. | C₈H₄ClFN₂ | (Structure inferred) |

| 4-Chloro-5-fluoroquinazoline | 16499-60-8 | C₈H₄ClFN₂ | (Structure available in databases)[6] |

| 4-Chloro-6-fluoro-2-methylquinazoline | 1044768-44-6 | C₉H₆ClFN₂ | (Structure available in databases)[7] |

| 4-Chloro-5-methylquinazoline | 90272-82-5 | C₉H₇ClN₂ | (Structure available in databases)[8] |

| 4-Chloro-6-methylquinazoline | 58421-79-7 | C₉H₇ClN₂ | (Structure available in databases)[9] |

The structures of these analogs highlight the key positions for substitution and their influence on the overall molecular geometry and electronic distribution.

Chemical Structure of 4-Chloro-6-fluoro-5-methylquinazoline:

Caption: 2D structure of a related quinazoline.

Proposed Synthesis of 4-Chloro-6-fluoro-5-methylquinazoline

A plausible synthetic route for 4-Chloro-6-fluoro-5-methylquinazoline can be devised based on established methods for quinazoline synthesis.[10][11] A common and effective approach involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 4-Chloro-6-fluoro-5-methylquinazoline.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 6-Fluoro-5-methylquinazolin-4(3H)-one

-

To a solution of 2-amino-5-fluoro-6-methylbenzoic acid in a suitable high-boiling solvent such as 2-methoxyethanol or formamide, add an equimolar amount of formamidine acetate.[10][11]

-

Heat the reaction mixture to reflux (typically 130-160 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 6-Fluoro-5-methylquinazolin-4(3H)-one, is expected to precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.

Causality: The Niementowski quinazolinone synthesis is a reliable method where formamidine acetate provides the necessary one-carbon unit to cyclize with the anthranilic acid derivative, forming the pyrimidine ring of the quinazolinone core.[12]

Step 2: Synthesis of 4-Chloro-6-fluoro-5-methylquinazoline

-

Suspend the dried 6-Fluoro-5-methylquinazolin-4(3H)-one in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[10][11]

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

Pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude 4-Chloro-6-fluoro-5-methylquinazoline by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Causality: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, which is a good leaving group. This is a crucial step as the 4-chloro substituent is highly reactive and allows for subsequent nucleophilic substitution, a key strategy in the synthesis of many quinazoline-based drugs.[3]

Predicted Physicochemical and Spectroscopic Properties

Based on the properties of its structural analogs, the following characteristics can be predicted for 4-Chloro-6-fluoro-5-methylquinazoline:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~196.6 g/mol | Based on the molecular formula C₉H₆ClFN₂. |

| Appearance | White to off-white solid | Typical for similar chlorinated heterocyclic compounds. |

| Melting Point | 100-150 °C | Inferred from analogs like 4-chloro-5-fluoroquinazoline (m.p. 118-140 °C).[6] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform), sparingly soluble in alcohols, and likely insoluble in water. | Common for planar aromatic systems with a halogen substituent. |

| ¹H NMR | Aromatic protons in the 7.5-9.0 ppm range. A singlet for the methyl group around 2.5 ppm. | The specific chemical shifts and coupling constants would be influenced by the fluorine and chlorine substituents. |

| ¹³C NMR | Aromatic carbons in the 110-160 ppm range. A methyl carbon signal around 15-25 ppm. | |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z corresponding to the molecular weight, with a characteristic M+2 peak at approximately one-third the intensity due to the ³⁷Cl isotope. |

Potential Applications in Drug Discovery

The structural motifs present in 4-Chloro-6-fluoro-5-methylquinazoline suggest significant potential for applications in drug discovery, particularly in oncology.

5.1. Kinase Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting the ATP-binding site of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[5] The chloro group at the 4-position is a critical handle for introducing various substituted anilines to create potent and selective kinase inhibitors. The fluorine and methyl substitutions on the benzene ring portion of the quinazoline can modulate binding affinity, selectivity, and metabolic stability.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

5.2. Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of substituted quinazolines.[3][12][13] These compounds can induce apoptosis, inhibit cell migration, and cause cell cycle arrest in various cancer cell lines.[3] The specific substitution pattern of 4-Chloro-6-fluoro-5-methylquinazoline could lead to novel interactions within the active sites of oncogenic proteins, potentially overcoming resistance mechanisms observed with existing therapies.

Conclusion

While 4-Chloro-6-fluoro-5-methylquinazoline remains a compound with limited direct documentation, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its properties and potential. The proposed synthetic route is robust and based on well-established chemical principles. The structural features of this molecule strongly suggest its potential as a valuable intermediate for the synthesis of novel kinase inhibitors and other targeted anticancer agents. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this promising quinazoline derivative.

References

-

LookChem. Cas 391-77-5, 4-Chloro-6-fluoroquinoline. [Link]

-

EPA. 4-chloro-5-fluoroquinazoline Properties. [Link]

-

PubChemLite. 4-chloro-6-fluoroquinazoline (C8H4ClFN2). [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103413. [Link]

-

PubChem. 4-Chloro-2-(chloromethyl)-6-fluoroquinazoline. [Link]

- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

-

Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

-

PubChem. 4-Chloro-6-fluoroquinoline. [Link]

-

precisionFDA. 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE. [Link]

-

EPA. 4-Chloro-6-fluoro-2-methylquinoline - Links. [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103413. [Link]

-

Wang, D., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3894. [Link]

-

NIST. 4-Chloroquinoline. [Link]

-

MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

-

Al-Zahrani, A. A., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 15(1), 22971. [Link]

Sources

- 1. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. 4-chloro-6-fluoro-2-methyl-quinazoline | 1044768-44-6 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. lab-chemicals.com [lab-chemicals.com]

- 10. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. arabjchem.org [arabjchem.org]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-fluoro-5-methylquinazoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-6-fluoro-5-methylquinazoline and outlines the methodologies for its acquisition and interpretation. As a key heterocyclic scaffold, robust analytical characterization is paramount for its application in research and development.

Introduction: The Quinazoline Scaffold in Modern Chemistry

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including those with anticancer and antimicrobial properties[1][2]. The specific compound, 4-Chloro-6-fluoro-5-methylquinazoline, represents a synthetically versatile intermediate. The chloro group at the 4-position is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR)[3]. The fluorine and methyl substituents on the benzene ring modulate the electronic properties and lipophilicity of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

Accurate structural elucidation and purity assessment are critical for any downstream applications. This guide provides a predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 4-Chloro-6-fluoro-5-methylquinazoline, coupled with detailed experimental protocols to ensure data integrity and reproducibility.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Chloro-6-fluoro-5-methylquinazoline. The combination of ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, allows for unambiguous assignment of all protons and carbons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | s | 1H | H2 | The proton at C2 is adjacent to two nitrogen atoms, resulting in a significant downfield shift. |

| ~7.65 | d | 1H | H8 | This proton is coupled to the fluorine at C6, but the coupling constant will be smaller than for H7. |

| ~7.40 | d | 1H | H7 | This proton will show a doublet splitting due to coupling with the adjacent fluorine atom (³JH-F). |

| ~2.50 | s | 3H | -CH₃ | The methyl group protons are singlets as there are no adjacent protons. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C4 | The carbon atom attached to the chlorine will be significantly downfield. |

| ~160 (d, ¹JC-F) | C6 | The carbon directly bonded to fluorine will show a large coupling constant. |

| ~155 | C2 | The C2 carbon is in a similar electronic environment to C4. |

| ~150 | C8a | A quaternary carbon in the pyrimidine ring. |

| ~135 | C5 | The carbon bearing the methyl group. |

| ~125 (d, ²JC-F) | C7 | This carbon will show a smaller coupling constant to fluorine. |

| ~120 (d, ²JC-F) | C4a | This quaternary carbon will also show coupling to fluorine. |

| ~115 (d, ³JC-F) | C8 | This carbon will show a smaller coupling constant to fluorine. |

| ~20 | -CH₃ | The methyl carbon will be significantly upfield. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-6-fluoro-5-methylquinazoline in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (HSQC/HMBC):

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to confirm the assignments by correlating protons with their directly attached carbons and with carbons that are 2-3 bonds away, respectively.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 4-Chloro-6-fluoro-5-methylquinazoline will show characteristic absorption bands corresponding to its aromatic and heterocyclic structure.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| ~1620, ~1580, ~1500 | C=C and C=N stretching in aromatic/heterocyclic rings | Medium-Strong |

| ~1250 | C-F stretch | Strong |

| ~850 | C-Cl stretch | Medium |

| ~800-700 | C-H out-of-plane bending | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

IR Spectroscopy Workflow

Caption: General workflow for acquiring an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 4-Chloro-6-fluoro-5-methylquinazoline, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 196.03 | [M]⁺ | Molecular ion peak corresponding to the ¹²C, ³⁵Cl isotope. |

| 198.03 | [M+2]⁺ | Isotopic peak due to the presence of the ³⁷Cl isotope (approximately 32.5% the intensity of the M⁺ peak). |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

For HRMS, use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement.

-

Conclusion: A Framework for Confident Characterization

This guide provides a robust, predictive, and methodological framework for the comprehensive spectroscopic characterization of 4-Chloro-6-fluoro-5-methylquinazoline. By following the outlined experimental protocols and using the predicted data as a reference, researchers can confidently confirm the structure and purity of this important chemical intermediate. The integration of NMR, IR, and MS data provides a self-validating system, ensuring the high quality of the compound for its intended applications in drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Hassan, A. A., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of the Iranian Chemical Society, 19, 4391–4406. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6-fluoroquinoline (C9H5ClFN). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and characterization of new quinazoline–4(3H)-one Schiff bases. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N). Retrieved from [Link]

-

YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]jA-sI)

Sources

The Synthesis of 4-chloro-6-fluoro-5-methylquinazoline Derivatives: A Technical Guide for Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-chloro-6-fluoro-5-methylquinazoline and its derivatives. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a wide array of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents. This document details the strategic synthesis, including the rationale behind precursor selection, key reaction mechanisms, and detailed experimental protocols. The guide emphasizes a logical and field-proven approach to constructing this important heterocyclic system, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The substitution pattern on the quinazoline core is critical for its biological activity, and the 4-chloro-6-fluoro-5-methylquinazoline moiety, in particular, serves as a crucial intermediate for the synthesis of potent and selective kinase inhibitors. The chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various pharmacophores. The fluorine and methyl groups at the 6- and 5-positions, respectively, can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to target proteins.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-chloro-6-fluoro-5-methylquinazoline, points to a two-step synthetic sequence. The primary disconnection is at the C4-Cl bond, leading back to the corresponding quinazolin-4(3H)-one. This intermediate, 6-fluoro-5-methylquinazolin-4(3H)-one, can then be disconnected via the well-established Niementowski quinazoline synthesis, which involves the cyclocondensation of an anthranilic acid derivative with formamide.[2][3] This leads to the key starting material, 2-amino-5-fluoro-4-methylbenzoic acid.

Caption: Retrosynthetic analysis of 4-chloro-6-fluoro-5-methylquinazoline.

Synthesis of the Key Precursor: 2-Amino-5-fluoro-4-methylbenzoic Acid

The synthesis of the target quinazoline begins with the preparation of the crucial anthranilic acid derivative. A practical and reliable route starts from the commercially available 2-amino-4-fluoro-5-methylbenzonitrile.

Hydrolysis of 2-Amino-4-fluoro-5-methylbenzonitrile

The conversion of the nitrile group to a carboxylic acid is a standard transformation in organic synthesis.[4][5] Acid- or base-catalyzed hydrolysis can be employed. For this substrate, a strong acid-catalyzed hydrolysis is often preferred to minimize potential side reactions.

Experimental Protocol: Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluoro-5-methylbenzonitrile (1.0 eq).

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask.

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The desired 2-amino-5-fluoro-4-methylbenzoic acid will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Construction of the Quinazolinone Core: Niementowski Synthesis

The Niementowski reaction provides a direct and efficient method for the cyclization of anthranilic acids with amides to form quinazolin-4(3H)-ones.[2][3] In this case, 2-amino-5-fluoro-4-methylbenzoic acid is condensed with formamide.

Caption: Niementowski synthesis of the quinazolinone intermediate.

Experimental Protocol: Synthesis of 6-Fluoro-5-methylquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask, combine 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq) and an excess of formamide (e.g., 5-10 eq).

-

Heating: Heat the mixture in an oil bath to a temperature of 150-160 °C for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Pour the reaction mixture into cold water with vigorous stirring. The desired quinazolinone will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual formamide, and dry. The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Chlorination to Afford 4-chloro-6-fluoro-5-methylquinazoline

The final step in the synthesis of the target compound is the conversion of the 4-oxo group of the quinazolinone to a chloro group. This is a crucial transformation that activates the 4-position for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF).[6]

Experimental Protocol: Synthesis of 4-chloro-6-fluoro-5-methylquinazoline

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 6-fluoro-5-methylquinazolin-4(3H)-one (1.0 eq) and an excess of thionyl chloride (e.g., 5-10 eq).

-

Catalyst Addition: Add a catalytic amount of DMF (a few drops).

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride under reduced pressure.

-

Work-up: To the residue, add cold saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-chloro-6-fluoro-5-methylquinazoline.

Summary of Synthetic Data

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | 2-Amino-4-fluoro-5-methylbenzonitrile | 2-Amino-5-fluoro-4-methylbenzoic acid | H₂SO₄/H₂O, reflux | 70-85 |

| 2 | 2-Amino-5-fluoro-4-methylbenzoic acid | 6-Fluoro-5-methylquinazolin-4(3H)-one | Formamide, 150-160 °C | 80-90 |

| 3 | 6-Fluoro-5-methylquinazolin-4(3H)-one | 4-Chloro-6-fluoro-5-methylquinazoline | SOCl₂, cat. DMF, reflux | 85-95 |

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a robust and efficient method for the preparation of 4-chloro-6-fluoro-5-methylquinazoline, a key building block in modern drug discovery. The strategy relies on well-established and high-yielding reactions, starting from a commercially available precursor. The resulting 4-chloroquinazoline is a versatile intermediate that can be readily functionalized through nucleophilic aromatic substitution, enabling the synthesis of a diverse library of derivatives for biological screening. Future work in this area may focus on the development of more sustainable and greener synthetic methodologies, such as flow chemistry or the use of less hazardous reagents, to further enhance the efficiency and environmental friendliness of this important synthetic sequence.

References

- Alagarsamy, V. (2019). Quinazoline and Quinazolinone Derivatives: A Chemical and Pharmacological Review. IntechOpen.

- Niementowski, S. (1895). Ueber die Synthese der Chinazolinverbindungen. Berichte der deutschen chemischen Gesellschaft, 28(3), 2809-2816.

- Kumar, G., & Singh, R. (2013). Synthesis and biological evaluation of some new quinazoline derivatives as nitrogen mustards. Oriental Journal of Chemistry, 29(4), 1493-1497.

-

Wikipedia. (2023). Niementowski quinazoline synthesis. Retrieved from [Link]

- Basafa, S., Davoodnia, A., Beyramabadi, S. A., & Pordel, M. (2021). A Probe into Hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Chemical Methodologies, 5(1), 69-77.

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile. Retrieved from [Link]

- Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... Retrieved from [Link]

-

ACS Publications. (2021, February 18). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

-

PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

MDPI. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

-

PMC. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

-

ACS Publications. (2021, January 25). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Amanote Research. (2010, December 22). A General Synthetic Procedure for. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1037206-84-0 | 2-Amino-4-fluoro-5-methylbenzonitrile - AiFChem [aifchem.com]

- 3. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. orientjchem.org [orientjchem.org]

The Pharmacological Versatility of Substituted Quinazolines: A Technical Guide to Biological Activity and Drug Development

Executive Summary

Quinazolines (benzopyrimidines) represent a privileged pharmacophore in modern medicinal chemistry. The core structure—a fused bicyclic system comprising a benzene ring and a pyrimidine ring—offers multiple sites for substitution, enabling the precise fine-tuning of steric and electronic properties. As a Senior Application Scientist, I have observed that this structural plasticity is the primary driver behind their broad spectrum of biological activities, which range from targeted antineoplastic kinase inhibition to potent antimicrobial properties [1]. This whitepaper provides an in-depth technical analysis of the biological activity of substituted quinazolines, detailing the mechanistic rationale behind their efficacy and providing field-proven, self-validating experimental protocols for their evaluation.

Oncology: Targeted Kinase Inhibition (EGFR/HER2)

The most clinically validated application of substituted quinazolines is in oncology, specifically as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline scaffold acts as an ATP-mimetic, allowing it to competitively bind to the intracellular ATP-binding cleft of the EGFR kinase domain.

Mechanistic Rationale

Hyperactivation of EGFR drives downstream signaling cascades (such as PI3K/AKT and RAS/MAPK) that promote unregulated tumor cell proliferation. 4-anilinoquinazolines (e.g., Gefitinib and Erlotinib) feature a secondary amine at the C4 position and electron-donating groups (e.g., methoxy) at the C6/C7 positions. These substitutions are not arbitrary; they form critical hydrogen bonds with the hinge region of the kinase (specifically the Met793 residue), anchoring the inhibitor and preventing ATP from initiating phosphorylation.

EGFR signaling cascade and competitive inhibition mechanism of 4-anilinoquinazolines.

Quantitative Data Summary: EGFR Inhibitors

The table below summarizes the in vitro IC50 values of standard quinazoline-based inhibitors, demonstrating the high potency achieved through specific ring substitutions.

| Compound | Target Profile | IC50 (nM) | Clinical Application |

| Gefitinib | EGFR (WT) | 2 - 3 | Non-Small Cell Lung Cancer (NSCLC) |

| Erlotinib | EGFR (WT) | 2 | NSCLC, Pancreatic Cancer |

| Afatinib | EGFR / HER2 | 0.5 / 14 | NSCLC (Irreversible covalent inhibitor) |

| Lapatinib | EGFR / HER2 | 10.8 / 9.2 | Breast Cancer |

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo Methodology)

Objective: To quantify the IC50 of novel quinazoline derivatives against recombinant EGFR. Causality & Self-Validation: Traditional radiometric assays pose safety risks, while antibody-based assays are epitope-dependent and prone to steric hindrance. The ADP-Glo™ assay is selected because it directly measures ADP generated during the kinase reaction. This provides a universal, self-validating luminescent readout that is uncoupled from the specific peptide substrate used, ensuring the signal is a direct consequence of ATP hydrolysis.

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

-

Rationale: Mg2+ is an essential cofactor for ATP coordination in the kinase active site; omitting it will yield false-negative activity.

-

-

Compound Dilution: Perform a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO, then dilute 1:10 in Kinase Buffer to ensure a final DMSO concentration of <1% in the assay.

-

Rationale: DMSO concentrations >1% can denature the kinase, leading to false-positive inhibition readouts.

-

-

Enzyme-Substrate Reaction: In a 384-well plate, combine 2 µL of compound, 2 µL of recombinant EGFR enzyme (1 ng/µL), and 2 µL of ATP/Poly(Glu,Tyr) substrate mix. Incubate at room temperature for 60 minutes.

-

ADP Detection (Validation Step): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

-

Rationale: This critical validation step ensures that only the ADP produced by the kinase reaction will be converted back to ATP for the luciferase reaction, eliminating background noise from unreacted ATP.

-

-

Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Read luminescence after 30 minutes. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Antimicrobial and Antifungal Activity

Beyond oncology, the quinazoline scaffold exhibits potent antimicrobial properties. Recent structural-activity relationship (SAR) studies have demonstrated that halogenated and Schiff-base functionalized quinazolines disrupt microbial cell wall synthesis and inhibit DNA gyrase in resistant bacterial strains [2]. Furthermore, specific alkyl and aryl substitutions on the quinazoline ring enhance sensitivity against fungal pathogens like Candida albicans and Aspergillus niger[3].

Quantitative Data Summary: Antimicrobial Activity

| Modification | Target Organism | MIC (µg/mL) | Proposed Mechanism |

| 2-phenyl-4-quinazolinone | S. aureus (Gram +) | 16 - 32 | Cell wall disruption |

| 4-(substituted aniline) | C. albicans (Fungi) | 8 - 16 | Ergosterol synthesis inhibition |

| Schiff-base Metal Complex | E. coli (Gram -) | 4 - 8 | DNA Gyrase inhibition |

Protocol 2: Broth Microdilution Assay for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a quinazoline derivative. Causality & Self-Validation: Relying solely on optical density (turbidity) to measure bacterial growth can be misleading due to the inherent precipitation of hydrophobic quinazoline compounds in aqueous media. To create a self-validating system, Resazurin (Alamar Blue) is incorporated. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by metabolically active cells, providing a definitive colorimetric confirmation of viability independent of compound precipitation.

-

Inoculum Preparation: Suspend isolated colonies of the target strain in sterile saline to match a 0.5 McFarland standard (approx.

CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB). -

Compound Plating: Dispense 50 µL of MHB into a 96-well plate. Add 50 µL of the quinazoline derivative (pre-diluted in MHB) to the first column and perform 1:2 serial dilutions across the plate.

-

Inoculation & Control Setup: Add 50 µL of the bacterial suspension to all test wells.

-

Validation Controls: Include a positive control (broth + bacteria, no drug) to confirm strain viability, and a negative control (broth + drug, no bacteria) to control for compound auto-fluorescence or precipitation.

-

-

Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

-

Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic reduction to pink resorufin).

High-throughput antimicrobial screening workflow utilizing resazurin for viability validation.

Conclusion

The quinazoline nucleus remains a cornerstone of modern drug discovery. By understanding the structure-activity relationships (SAR) governing its interactions—whether fitting into the ATP-binding pocket of a kinase or disrupting microbial cell walls—and by employing rigorous, self-validating biochemical assays, researchers can continue to exploit this scaffold for novel therapeutics. Future developments will likely focus on overcoming acquired resistance mechanisms, such as the T790M EGFR mutation, through the design of irreversible, covalent quinazoline binders.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules (MDPI).[Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Pharmacy & Bioallied Sciences (PMC).[Link]

-

In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research (IJPSDR).[Link]

Sources

solubility and stability of 4-Chloro-6-fluoro-5-methylquinazoline

An In-Depth Technical Guide to the Solubility and Stability Profiling of Novel Quinazoline Derivatives: A Case Study with 4-Chloro-6-fluoro-5-methylquinazoline

Abstract

In the landscape of modern drug discovery, quinazoline scaffolds are of significant interest due to their versatile pharmacological activities. The journey of a novel quinazoline derivative, such as 4-Chloro-6-fluoro-5-methylquinazoline, from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and patient safety. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of new chemical entities (NCEs), using 4-Chloro-6-fluoro-5-methylquinazoline as a representative molecule. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design, thereby ensuring scientific integrity and regulatory alignment.

Introduction: The Quinazoline Core and the Imperative of Early Characterization

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology. The specific functionalization of this core, as seen in 4-Chloro-6-fluoro-5-methylquinazoline, is designed to achieve a desired pharmacological effect. However, these substitutions also define the molecule's physicochemical character. Early and accurate profiling of properties like solubility and stability is not merely a data-gathering exercise; it is a critical risk-mitigation strategy. Poor aqueous solubility can terminate the development of an otherwise potent compound due to inadequate absorption, while uncharacterized instability can lead to loss of efficacy and the formation of potentially toxic degradation products.[1]

This guide, therefore, presents a logical, phase-appropriate strategy for characterizing a novel quinazoline derivative, ensuring that the data generated is robust, reliable, and sufficient to guide critical development decisions.

Part 1: Comprehensive Solubility Profiling

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug development. For orally administered drugs, dissolution in the gastrointestinal tract is the first step towards absorption. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[2][3]

-

Kinetic Solubility : Measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution (typically generated by adding a DMSO stock solution to an aqueous buffer).[2][4] It is a high-throughput assessment ideal for early discovery to quickly rank-order large numbers of compounds.[4]

-

Thermodynamic Solubility : Represents the true equilibrium solubility, where an excess of the solid compound has been equilibrated with a solvent for an extended period.[2][5] This "gold standard" measurement is crucial for lead optimization and pre-formulation activities.

Experimental Workflow: Solubility Determination

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

Causality: This protocol is designed for speed and low compound consumption, making it ideal for the initial screening phase. The use of DMSO stock solutions is standard in high-throughput screening (HTS), and this assay mimics that process to identify potential solubility liabilities early.[6]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-6-fluoro-5-methylquinazoline in 100% DMSO.[6]

-

Plate Setup: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in serial dilutions.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[6]

-

Detection: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[7] Alternatively, for a direct UV assay, the solution is filtered, and the concentration of the dissolved compound in the filtrate is measured by UV spectrophotometry.[6]

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

Causality: This method determines the true equilibrium solubility, which is essential for understanding the maximum concentration achievable in solution under thermodynamic equilibrium. This data is vital for biopharmaceutical classification, formulation development, and predicting oral absorption.[2]

Methodology:

-

Sample Preparation: Add an excess amount of solid 4-Chloro-6-fluoro-5-methylquinazoline to vials containing the solvent of interest (e.g., pH 1.2 buffer, pH 6.8 buffer, purified water). The presence of visible solid material is necessary to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time allows the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, carefully separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Analyze the clear filtrate using a validated HPLC-UV method against a standard curve to determine the concentration of the dissolved compound.[5][9]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear interpretation and comparison.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) |

| Phosphate-Buffered Saline | 7.4 | 25 | Kinetic | Value |

| Simulated Gastric Fluid | 1.2 | 37 | Thermodynamic | Value |

| Simulated Intestinal Fluid | 6.8 | 37 | Thermodynamic | Value |

| Purified Water | ~7.0 | 25 | Thermodynamic | Value |

| Ethanol | N/A | 25 | Thermodynamic | Value |

| Propylene Glycol | N/A | 25 | Thermodynamic | Value |

Part 2: Intrinsic Stability and Forced Degradation Profiling

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] The development of such a method is impossible without a comprehensive understanding of the molecule's degradation pathways. Forced degradation, or stress testing, is the cornerstone of this process. As mandated by ICH Q1A(R2) guidelines, the API is subjected to conditions more severe than those used for accelerated stability testing to deliberately induce degradation.[1][10]

The objectives of forced degradation are to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the analytical method.

-

Provide insights into the intrinsic stability of the molecule.[1]

A target degradation of 5-20% is generally considered optimal.[10][11] Degradation beyond this level can lead to the formation of secondary degradants not relevant to formal stability studies.[12]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Protocols for Forced Degradation Studies

Causality: The choice of stressors is dictated by ICH guidelines and is designed to mimic the conditions a drug substance might encounter during its lifecycle, albeit in an accelerated manner.[10][12] Each condition probes a specific chemical liability.

General Sample Preparation: Prepare a solution of 4-Chloro-6-fluoro-5-methylquinazoline at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[11]

-

Acidic and Basic Hydrolysis:

-

Protocol: To separate aliquots of the drug solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively. Heat the samples at a controlled temperature (e.g., 60-80°C) and collect time points (e.g., 2, 4, 8, 24 hours).[13] Neutralize the samples before analysis.

-

Rationale: This tests for susceptibility to degradation in different pH environments, which is relevant to both formulation and in vivo stability in the GI tract.[12]

-

-

Oxidative Degradation:

-

Protocol: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor over several hours.[12]

-

Rationale: This evaluates the molecule's sensitivity to oxidation, a common degradation pathway that can be initiated by atmospheric oxygen or excipient impurities.

-

-

Thermal Degradation:

-

Protocol: Expose the solid API powder to dry heat at an elevated temperature (e.g., 80°C) for a defined period.[11] A parallel study in solution may also be performed.

-

Rationale: This assesses the intrinsic thermal stability of the molecule in the solid state, which is critical for determining appropriate manufacturing and storage temperatures.

-

-

Photostability:

-

Protocol: Expose the solid API and a solution of the API to a controlled light source that provides both UV and visible light, as specified in ICH Q1B. The total exposure should be no less than 1.2 million lux hours and 200 watt-hours per square meter.[11][14] A dark control sample must be run in parallel.

-

Rationale: This is essential for understanding packaging requirements and handling instructions to prevent degradation from light exposure.

-

Analytical Strategy: UPLC-MS/MS

The analysis of stressed samples requires a high-resolution analytical technique. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the method of choice.[9][15]

-

UPLC: Provides rapid, high-resolution separation of the parent compound from its degradation products.[15]

-

MS/MS: Allows for the determination of the molecular weight and structural elucidation of the degradation products through fragmentation analysis.[13][16]

Data Presentation: Stability Profile

A summary table is essential for reporting the outcomes of the forced degradation study.

| Stress Condition | Reagent/Temp/Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (m/z) |

| Acid Hydrolysis | 0.1 N HCl / 60°C / 24h | Value | Value | Value | Value |

| Base Hydrolysis | 0.1 N NaOH / 60°C / 18h | Value | Value | Value | Value |

| Oxidation | 3% H₂O₂ / RT / 4h | Value | Value | Value | Value |

| Thermal (Solid) | 80°C / 48h | Value | Value | Value | Value |

| Photolytic | ICH Q1B Exposure | Value | Value | Value | Value |

Conclusion: An Integrated Strategy for Drug Development

The systematic evaluation of solubility and stability is not a perfunctory step but a foundational pillar of successful drug development. For a novel molecule like 4-Chloro-6-fluoro-5-methylquinazoline, the data generated from the protocols outlined in this guide are indispensable. Solubility data dictates the formulation strategy, from simple solutions for early in vivo studies to advanced amorphous solid dispersions for poorly soluble compounds. Stability data informs the development of a robust analytical method, defines packaging and storage requirements, and establishes the re-test period or shelf life of the drug substance.[17] By adopting this logical, scientifically-grounded approach, research and development teams can de-risk their projects, accelerate timelines, and build a comprehensive data package to support regulatory filings.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.[Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

-

Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation.[Link]

-

Step-by-Step Guide to Designing Stability Studies for Drug Products. (2024, October 24). BioBoston Consulting.[Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Times.[Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Pharmaceutical & Bio-Sciences.[Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). International Journal of Creative Research Thoughts (IJCRT).[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.[Link]

-

Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development (IJSDR).[Link]

-

GMP Compliance: Crafting a Robust Stability Protocol for Pharmaceutical Products. (2025, February 5). Broughton.[Link]

-

Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. (2018, August 9). Pharmaceutical Outsourcing.[Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.[Link]

-

Hand-in-hand: good manufacturing practice and stability studies. (2024, September 22). Innovations in Pharmaceutical Technology (IPT).[Link]

-

Stability Programs: A Guide to Design, Data & Shelf Life. (2026, January 8). IntuitionLabs.ai.[Link]

-

Kinetic Solubility Assays Protocol. AxisPharm.[Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.[Link]

-

Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. (2023, January 17). AKJournals.[Link]

-

UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. ResearchGate.[Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed.[Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.[Link]

-

Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. R Discovery.[Link]

-

LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. (2018, April 16). Taylor & Francis Online.[Link]

-

Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. National Center for Biotechnology Information (PMC).[Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.[Link]

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.[Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raytor.com [raytor.com]

- 3. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inventivapharma.com [inventivapharma.com]

- 5. sciforum.net [sciforum.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. ajpsonline.com [ajpsonline.com]

- 15. waters.com [waters.com]

- 16. akjournals.com [akjournals.com]

- 17. biobostonconsulting.com [biobostonconsulting.com]

Strategic Procurement and Synthetic Application of 4-Chloro-6-fluoro-5-methylquinazoline in Kinase Inhibitor Discovery

Executive Summary

As the landscape of targeted oncology evolves, the demand for highly functionalized, privileged scaffolds has surged. 4-Chloro-6-fluoro-5-methylquinazoline (CAS: 2172455-62-6) has emerged as a critical building block in the design of next-generation tyrosine kinase inhibitors (TKIs). This whitepaper serves as an in-depth technical guide for researchers and drug development professionals, detailing the commercial availability, physicochemical properties, mechanistic rationale, and validated experimental protocols for utilizing this specific quinazoline derivative in the synthesis of ATP-competitive kinase inhibitors.

Physicochemical Profiling and Commercial Landscape

Before integrating a novel building block into a high-throughput screening or lead optimization campaign, it is imperative to establish its physicochemical baseline and secure a reliable supply chain.

Physicochemical Properties

The structural features of 4-Chloro-6-fluoro-5-methylquinazoline dictate its reactivity and handling requirements. The presence of the halogen atoms necessitates storage under inert atmospheres to prevent slow hydrolysis of the C4-chloride by atmospheric moisture.

Table 1: Physicochemical Profile

| Property | Value |

|---|---|

| Chemical Name | 4-Chloro-6-fluoro-5-methylquinazoline |

| CAS Registry Number | 2172455-62-6 |

| Molecular Formula | C9H6ClFN2 |

| Molecular Weight | 196.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2), desiccated |

Commercial Availability

Sourcing high-purity intermediates is a critical bottleneck in preclinical drug development. Fortunately, 4-Chloro-6-fluoro-5-methylquinazoline is commercially accessible through several specialized chemical vendors[1][2].

Table 2: Representative Commercial Suppliers

| Supplier | Catalog / MDL Number | Typical Purity | Standard Pricing (Approx.) |

|---|---|---|---|

| BLD Pharm | BD01414128 | ≥ 95% | Custom Inquiry |

| Bidepharm | BD01414128 | ≥ 95% | ~¥4296.00 / 50mg |

| A2B Chem | Chemikart Listing | ≥ 95% | Custom Inquiry |

Note: Pricing and availability are subject to market fluctuations. For scale-up synthesis (>100g), custom synthesis agreements are recommended to ensure batch-to-batch consistency.

Mechanistic Rationale: The Quinazoline Scaffold in Oncology

The selection of 4-Chloro-6-fluoro-5-methylquinazoline is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements in kinase inhibitor design.

-

The C4-Chloro Leaving Group: The C(sp2)–Cl bond at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This hyper-reactivity is driven by the "alpha-nitrogen effect," where the adjacent N1 and N3 nitrogen atoms withdraw electron density, significantly lowering the activation energy for nucleophilic attack compared to other halogenated positions[3].

-

The 6-Fluoro Substituent: Fluorine substitution enhances the metabolic stability of the core by blocking cytochrome P450-mediated oxidation. Furthermore, its strong inductive effect modulates the pKa of the quinazoline nitrogens, optimizing the hydrogen bond donor/acceptor profile required for binding in the kinase hinge region.

-

The 5-Methyl Steric Lock: The inclusion of a methyl group at the C5 position introduces calculated steric hindrance. Once an aniline is coupled at the C4 position, the 5-methyl group restricts the rotational degree of freedom of the resulting 4-anilino moiety. This conformational locking forces the molecule into a bioactive, coplanar geometry that perfectly fits the narrow ATP-binding cleft of kinases like EGFR and VEGFR-2[4].

Workflow of SNAr reaction at the C4 position of the quinazoline scaffold.

Validated Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

To transform 4-Chloro-6-fluoro-5-methylquinazoline into a bioactive 4-anilinoquinazoline, a robust SNAr protocol is required. As a Senior Application Scientist, I emphasize that every step must be grounded in chemical causality and self-validation.

Reagents and Equipment

-

Electrophile: 4-Chloro-6-fluoro-5-methylquinazoline (1.0 equivalent)

-

Nucleophile: Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Solvent: Isopropanol (IPA) or n-Butanol (Anhydrous)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: Dissolve 1.0 eq of 4-Chloro-6-fluoro-5-methylquinazoline in anhydrous isopropanol (0.2 M concentration).

-

Causality: Protic solvents like isopropanol are chosen because they stabilize the leaving chloride ion and the Meisenheimer intermediate through hydrogen bonding, accelerating the SNAr reaction.

-

-

Addition of Base and Nucleophile: Add 2.0 eq of DIPEA, followed by 1.2 eq of the substituted aniline.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Without a base, the HCl would protonate the aniline nucleophile, rendering it unreactive and stalling the reaction.

-

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C – 90°C for 4 to 12 hours.

-

Causality: The steric bulk of the 5-methyl group adjacent to the C4 reaction center increases the activation energy required for the nucleophilic attack. Elevated temperatures are necessary to overcome this steric barrier.

-

-

In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

-

Self-Validation: The starting material (quinazoline) will appear as a high-Rf spot under UV 254 nm. The reaction is deemed complete when this spot disappears, replaced by a lower-Rf, more polar product spot (the secondary amine).

-

-

Workup and Isolation: Cool the reaction to room temperature. The product often precipitates directly from the alcoholic solvent. Filter the precipitate, wash with cold isopropanol, and dry under a vacuum.

-

Post-Reaction Validation (LC-MS): Analyze the purified solid via Liquid Chromatography-Mass Spectrometry.

-

Self-Validation: Confirm the successful displacement of the chloride by observing the loss of the characteristic M / M+2 chlorine isotope pattern and the appearance of the expected [M+H]+ mass of the 4-anilinoquinazoline.

-

Downstream Biological Application: EGFR/VEGFR Inhibition

The primary application of the synthesized 4-anilinoquinazolines is the targeted inhibition of receptor tyrosine kinases, specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4].

These derivatives function as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, the quinazoline core inserts itself into the intracellular kinase domain of the receptor. The N1 nitrogen of the quinazoline forms a critical hydrogen bond with the backbone amide of Met793 in the hinge region of EGFR. This binding physically blocks ATP from accessing the pocket, halting the autophosphorylation of the receptor and shutting down downstream signaling cascades (RAS/RAF/MEK) responsible for tumor proliferation.

Inhibition of the EGFR signaling cascade by 4-anilinoquinazoline derivatives.

Conclusion

4-Chloro-6-fluoro-5-methylquinazoline is a highly specialized, commercially available intermediate that provides a strategic advantage in the synthesis of conformationally locked kinase inhibitors. By understanding the intrinsic reactivity of its C4-chloride and the steric influence of its 5-methyl group, researchers can execute highly efficient SNAr protocols to generate potent, targeted oncological therapeutics.

References

- Chemikart Listing: 4-chloro-6-fluoro-5-methylquinazoline (CAS 2172455-62-6). Chemikart.

- BLD Pharm Product Catalog: 4-Chloro-6-fluoro-5-methylquinazoline. BLD Pharm.

- Bidepharm Product Listing: 4-Chloro-6-fluoro-5-methylquinazoline. Bidepharm.

- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules (PMC).

- Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research.

Sources

- 1. 90272-82-5|4-Chloro-5-methylquinazoline|BLD Pharm [bldpharm.com]

- 2. CAS:885277-61-24-Chloro-2-(2-fluorophenyl)-5-methylquinazoline-毕得医药 [bidepharm.com]

- 3. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.net [wjpr.net]

Methodological & Application

Application Notes & Protocols for 4-Chloro-6-fluoro-5-methylquinazoline: A Key Intermediate in Modern Drug Discovery

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural core of numerous therapeutic agents.[1][2] This bicyclic heterocycle is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4][5] By targeting the ATP-binding site of kinases, quinazoline derivatives can modulate signaling pathways that control cell proliferation, differentiation, and survival.[1][3]

This guide focuses on a specific, highly functionalized intermediate: 4-Chloro-6-fluoro-5-methylquinazoline . Its strategic substitution pattern makes it an exceptionally valuable building block for synthesizing next-generation kinase inhibitors and other targeted therapeutics.

-

The 4-Chloro Group: This is the primary reactive site, highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing pharmacophores.[2][6]

-

The 6-Fluoro Group: This electron-withdrawing group further activates the C4 position towards nucleophilic attack and can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.

-

The 5-Methyl Group: This group introduces steric influence, which can be exploited to achieve selectivity for specific kinase targets by probing the topology of the ATP-binding pocket.